molecular formula C12H13Br B8298016 7-(2-bromoethyl)-2-methyl-1H-indene

7-(2-bromoethyl)-2-methyl-1H-indene

Cat. No.: B8298016
M. Wt: 237.13 g/mol
InChI Key: KJIJZWDACOBEOF-UHFFFAOYSA-N
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Description

7-(2-Bromoethyl)-2-methyl-1H-indene is a halogenated indene derivative featuring a bromoethyl (-CH2CH2Br) substituent at position 7 and a methyl group at position 2.

Properties

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

7-(2-bromoethyl)-2-methyl-1H-indene

InChI

InChI=1S/C12H13Br/c1-9-7-11-4-2-3-10(5-6-13)12(11)8-9/h2-4,7H,5-6,8H2,1H3

InChI Key

KJIJZWDACOBEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C(=CC=C2)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Effects: Bromoethyl vs. Bromomethyl
  • 7-(2-Bromoethyl)-2-methyl-1H-indene (hypothetical):
    • Molecular formula: C11H11Br (calculated molecular weight: 223.11 g/mol).
    • The bromoethyl group may increase steric hindrance and lipophilicity compared to bromomethyl analogs, influencing solubility and reaction kinetics.
  • 7-Bromo-2-methyl-1H-indene (CAS 880652-93-7):
    • Direct bromine substitution at position 7 simplifies the structure, favoring applications in cross-coupling reactions (e.g., Suzuki-Miyaura) .
2.2 Electronic and Steric Comparisons
  • 7-(4-tert-Butylphenyl)-2-methyl-1H-indene (C20H22, MW 262.39):
    • The bulky tert-butylphenyl group at position 7 significantly increases steric hindrance, reducing reactivity in sterically demanding reactions. Its density (1.002 g/cm³) suggests tighter molecular packing compared to brominated analogs.
  • (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one (C17H12BrO3):
    • Incorporation of a bromobenzylidene group and ketone functionality alters electronic properties (e.g., conjugation effects) and reactivity, as seen in crystal structure data (orthorhombic Pbca space group) .
2.3 Halogen Reactivity and Stability
  • 6-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (A227193):
    • Dual halogen substitution (Br and Cl) enhances electrophilicity, making it suitable for sequential functionalization .
  • Bromoethyl vs. Bromomethyl Reactivity :
    • highlights that 2-bromoethyl groups in solvolysis reactions undergo 1,2-bromine migration (up to 50% in trifluoroacetolysis) . This suggests that the bromoethyl substituent in the target compound may exhibit similar migratory behavior, contrasting with bromomethyl analogs, which lack such flexibility.

Structural and Physical Property Analysis

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Data References
This compound 2-Bromoethyl C11H11Br 223.11 (calc.) Hypothetical; inferred reactivity -
7-Bromo-2-methyl-1H-indene Bromo C10H9Br 209.08 CAS 880652-93-7
7-(Bromomethyl)-2-methyl-1H-indene Bromomethyl C10H9Br 209.08 PubChem data
7-(4-tert-Butylphenyl)-2-methyl-1H-indene 4-tert-Butylphenyl C20H22 262.39 Density: 1.002 g/cm³
7-Bromo-2-methyl-1-indanone Bromo + ketone C10H9BrO 225.08 CAS 213381-43-2

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